molecular formula C25H26ClFN2O2 B11589563 N-{3-chloro-4-[(4-fluorobenzyl)oxy]-5-methoxybenzyl}-4-(pyrrolidin-1-yl)aniline

N-{3-chloro-4-[(4-fluorobenzyl)oxy]-5-methoxybenzyl}-4-(pyrrolidin-1-yl)aniline

Cat. No.: B11589563
M. Wt: 440.9 g/mol
InChI Key: BVAVXBVBYNIMOR-UHFFFAOYSA-N
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Description

N-({3-CHLORO-4-[(4-FLUOROPHENYL)METHOXY]-5-METHOXYPHENYL}METHYL)-4-(PYRROLIDIN-1-YL)ANILINE is a complex organic compound characterized by the presence of multiple functional groups, including chloro, fluoro, methoxy, and pyrrolidinyl groups. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug development.

Properties

Molecular Formula

C25H26ClFN2O2

Molecular Weight

440.9 g/mol

IUPAC Name

N-[[3-chloro-4-[(4-fluorophenyl)methoxy]-5-methoxyphenyl]methyl]-4-pyrrolidin-1-ylaniline

InChI

InChI=1S/C25H26ClFN2O2/c1-30-24-15-19(14-23(26)25(24)31-17-18-4-6-20(27)7-5-18)16-28-21-8-10-22(11-9-21)29-12-2-3-13-29/h4-11,14-15,28H,2-3,12-13,16-17H2,1H3

InChI Key

BVAVXBVBYNIMOR-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C(=CC(=C1)CNC2=CC=C(C=C2)N3CCCC3)Cl)OCC4=CC=C(C=C4)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-({3-CHLORO-4-[(4-FLUOROPHENYL)METHOXY]-5-METHOXYPHENYL}METHYL)-4-(PYRROLIDIN-1-YL)ANILINE typically involves multiple steps, starting from readily available precursors. One common approach involves the use of Suzuki–Miyaura coupling, a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This method is favored due to its mild reaction conditions and functional group tolerance.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-({3-CHLORO-4-[(4-FLUOROPHENYL)METHOXY]-5-METHOXYPHENYL}METHYL)-4-(PYRROLIDIN-1-YL)ANILINE can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The nitro groups, if present, can be reduced to amines.

    Substitution: Halogen atoms (chloro and fluoro) can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH₃) and potassium tert-butoxide (KOtBu) are employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of methoxy groups can yield aldehydes or carboxylic acids, while reduction of nitro groups results in amines.

Scientific Research Applications

N-({3-CHLORO-4-[(4-FLUOROPHENYL)METHOXY]-5-METHOXYPHENYL}METHYL)-4-(PYRROLIDIN-1-YL)ANILINE has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of N-({3-CHLORO-4-[(4-FLUOROPHENYL)METHOXY]-5-METHOXYPHENYL}METHYL)-4-(PYRROLIDIN-1-YL)ANILINE involves its interaction with specific molecular targets and pathways. The presence of multiple functional groups allows it to bind to various enzymes and receptors, modulating their activity. This compound may inhibit or activate specific signaling pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-({3-CHLORO-4-[(4-FLUOROPHENYL)METHOXY]-5-METHOXYPHENYL}METHYL)-4-(PYRROLIDIN-1-YL)ANILINE stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. Its structural complexity and potential for diverse chemical modifications make it a valuable compound for research and development.

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